Terkuronii
Overview
Description
Terkuronii: is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its complex molecular structure and diverse reactivity, making it a valuable subject of study in organic chemistry, pharmacology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Terkuronii typically involves multi-step organic reactions. One common method includes the condensation of specific aldehydes with amines under controlled conditions, followed by cyclization and purification steps. The reaction conditions often require precise temperature control, the use of catalysts, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method enhances the efficiency and yield of the compound while maintaining the purity. The process involves the use of high-pressure reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Terkuronii undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions with hydrogen gas in the presence of palladium catalysts yield reduced forms of this compound.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in this compound are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or ammonia in aqueous solution.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In organic chemistry, Terkuronii is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: this compound has shown potential in biological studies, particularly in the development of enzyme inhibitors. It is used to study enzyme kinetics and the mechanisms of enzyme inhibition.
Medicine: In pharmacology, this compound derivatives are being explored for their therapeutic potential. They have shown promise in the treatment of various diseases, including cancer and infectious diseases, due to their ability to interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer industries.
Mechanism of Action
The mechanism by which Terkuronii exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Terpenoids: Like Terkuronii, terpenoids are derived from isoprene units and exhibit diverse biological activities.
Alkaloids: These nitrogen-containing compounds share some structural similarities with this compound and are known for their pharmacological properties.
Flavonoids: These compounds, found in plants, have similar reactivity and are studied for their antioxidant properties.
Uniqueness: this compound stands out due to its specific molecular structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for developing new pharmaceuticals and industrial materials.
Properties
IUPAC Name |
benzenesulfonate;triethyl-[4-[4-[4-(triethylazaniumyl)phenyl]phenyl]phenyl]azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2.2C6H6O3S/c1-7-31(8-2,9-3)29-21-17-27(18-22-29)25-13-15-26(16-14-25)28-19-23-30(24-20-28)32(10-4,11-5)12-6;2*7-10(8,9)6-4-2-1-3-5-6/h13-24H,7-12H2,1-6H3;2*1-5H,(H,7,8,9)/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEYKSTWAJOQRI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](CC)(CC)CC.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215774 | |
Record name | Terkuronii | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65448-99-9 | |
Record name | Terkuronii | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065448999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terkuronii | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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